For-ala-ome

Übersicht

Beschreibung

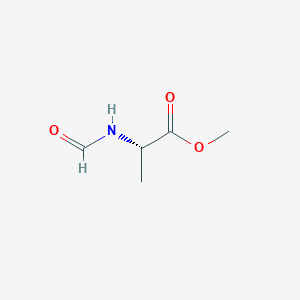

For-ala-ome is a chemical compound with the IUPAC name methyl (2S)-2-(formylamino)propanoate . It has a molecular weight of 131.13 and its InChI code is 1S/C5H9NO3/c1-4(6-3-7)5(8)9-2/h3-4H,1-2H3,(H,6,7)/t4-/m0/s1 .

Molecular Structure Analysis

For-ala-ome contains a total of 17 bond(s); 8 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), and 1 secondary amide(s) (aliphatic) . It contains a total of 18 atom(s); 9 Hydrogen atom(s), 5 Carbon atom(s), 1 Nitrogen atom(s) and 3 Oxygen atom(s) .Wissenschaftliche Forschungsanwendungen

Chemistry Research

“For-ala-ome” plays a significant role in the field of chemistry, particularly in the development of new synthetic methodologies. It is used to facilitate reactions that form complex molecules, which are essential in creating new materials and chemicals. The compound’s unique properties allow for the exploration of reaction mechanisms and the synthesis of novel organic compounds with potential applications in various industries .

Medical Research

Industrial Applications

The industrial applications of “For-ala-ome” include its use in the formulation of high-performance materials. It contributes to the creation of durable and resilient materials that can withstand extreme conditions, which is crucial for the automotive and aerospace industries .

Environmental Applications

Environmental science benefits from “For-ala-ome” through its use in pollution control and sustainable material development. It aids in the creation of materials that can absorb or break down pollutants, contributing to cleaner air and water. Additionally, it’s involved in the development of biodegradable materials, supporting environmental sustainability efforts .

Biotechnology

In biotechnology, “For-ala-ome” is instrumental in the engineering of biomolecules and cellular processes. It’s used in genetic engineering, protein design, and the development of bio-based materials. These applications have far-reaching implications, from agriculture to medicine, where they can lead to advancements in crop yield, disease resistance, and biopharmaceuticals .

Pharmacology

Pharmacological research utilizes “For-ala-ome” in the study of drug interactions and the development of new medications. It’s particularly valuable in the field of pharmacogenomics, where it helps in understanding how genetic variations affect drug responses. This knowledge is crucial for the creation of personalized medicine .

Materials Science

Materials science research employs “For-ala-ome” in the discovery and characterization of new materials. Its applications range from the development of nanomaterials to the improvement of existing materials’ properties. The compound’s versatility allows for innovation in electronics, construction, and energy storage .

Artificial Intelligence and Machine Learning

Lastly, “For-ala-ome” is finding applications in the burgeoning field of AI and machine learning, particularly in materials science. It’s used to train algorithms that can predict material properties, leading to faster and more efficient material discovery processes. This integration of AI with materials science is revolutionizing the way researchers approach material design and optimization .

Eigenschaften

IUPAC Name |

methyl (2S)-2-formamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(6-3-7)5(8)9-2/h3-4H,1-2H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSWJSUDUWAMGX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427360 | |

| Record name | Methyl N-formyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32221-83-3 | |

| Record name | L-Alanine, N-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32221-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-formyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

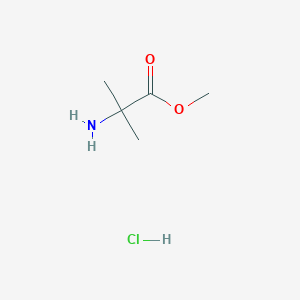

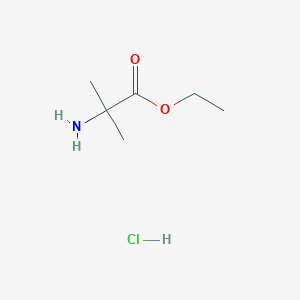

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

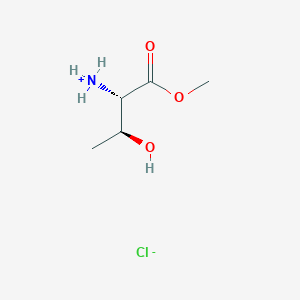

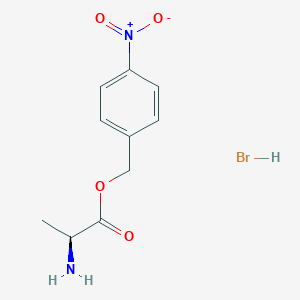

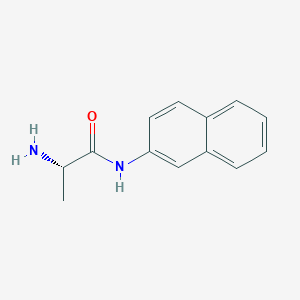

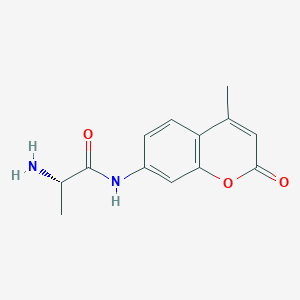

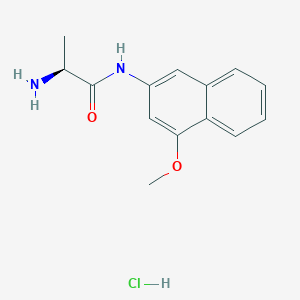

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.